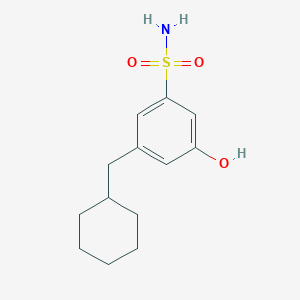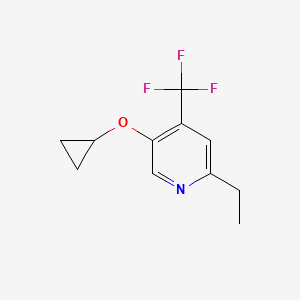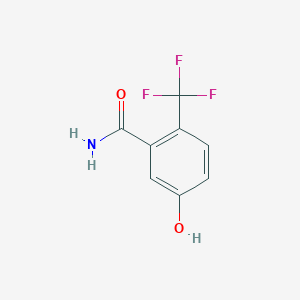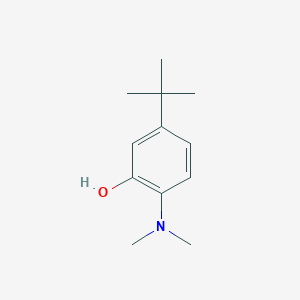
5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine is a chemical compound with the molecular formula C7H5BrF2N2 and a molecular weight of 235.03 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-bromopyrimidine with hydroiodic acid to form 5-bromo-2-iodopyrimidine, which can then be further reacted with difluorocyclopropyl reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Hydroiodic Acid: Used in the synthesis of 5-bromo-2-iodopyrimidine from 2-chloro-5-bromopyrimidine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyrimidine derivatives .
Scientific Research Applications
5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used in studies involving pyrimidine metabolism and its role in various biological processes.
Mechanism of Action
pyrimidine derivatives generally exert their effects by interacting with nucleic acids and enzymes involved in DNA and RNA synthesis . The difluorocyclopropyl group may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine derivative used in similar synthetic applications.
2-Chloro-5-bromopyrimidine: A precursor in the synthesis of 5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine.
Uniqueness
This compound is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H5BrF2N2 |
|---|---|
Molecular Weight |
235.03 g/mol |
IUPAC Name |
5-bromo-2-(2,2-difluorocyclopropyl)pyrimidine |
InChI |
InChI=1S/C7H5BrF2N2/c8-4-2-11-6(12-3-4)5-1-7(5,9)10/h2-3,5H,1H2 |
InChI Key |
DTJZVWGXKZZHCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)








